![molecular formula C6H13NO B1416672 methyl[(2S)-oxolan-2-ylmethyl]amine CAS No. 1174493-84-5](/img/structure/B1416672.png)

methyl[(2S)-oxolan-2-ylmethyl]amine

描述

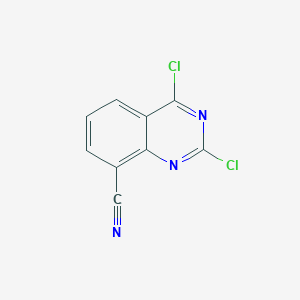

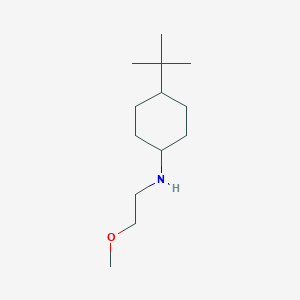

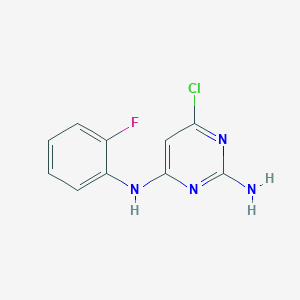

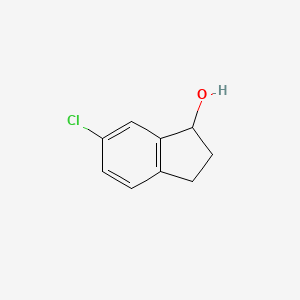

Methyl[(2S)-oxolan-2-ylmethyl]amine is a chemical compound with the molecular formula C6H13NO . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of methyl[(2S)-oxolan-2-ylmethyl]amine involves several methodologies. One of the common methods is the reduction of nitriles or amides and nitro compounds . Other reactions involve SN2 reactions of alkyl halides, ammonia, and other amines . The Leuckart reaction, a process commonly known for its use in the reductive amination of aldehydes and ketones, is also used for the synthesis of amines .Molecular Structure Analysis

The molecular structure of methyl[(2S)-oxolan-2-ylmethyl]amine consists of a six-membered ring with an oxygen atom and a methylamine group attached to it .Physical And Chemical Properties Analysis

Methyl[(2S)-oxolan-2-ylmethyl]amine has a molecular weight of 115.18 . It is a liquid at room temperature .科学研究应用

Chiral Resolution Reagent

- Chiral Analysis : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to methyl[(2S)-oxolan-2-ylmethyl]amine, has been used as a versatile reagent for the analysis of scalemic mixtures of amines. This reagent allows for straightforward regioselective ring-opening reactions with α-chiral primary and secondary amines, facilitating the easy identification and quantification of diastereomeric products via NMR and HPLC techniques. This application is crucial for chiral analysis in synthetic chemistry (Rodríguez-Escrich et al., 2005).

Fluorescent Sensors

- Zinc Sensing : Research into Zinpyr family fluorescent sensors, which include derivatives of methyl[(2S)-oxolan-2-ylmethyl]amine, highlights their application in biological imaging. These sensors, due to their midrange affinity for Zn(II), enable significant fluorescence turn-on upon zinc addition and have been used for confocal microscopy studies in vivo, indicating their potential in biochemical and medical research (Nolan et al., 2006).

Catalysis

- Reductive Amination : The development of cost-efficient and convenient methods for synthesizing N-methylated and N-alkylated amines is critical in both academic and industrial contexts. Nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts have been employed for the expedient reductive amination of nitroarenes or amines, showcasing the broad applicability of related amine compounds in creating life-science molecules and drug molecules (Senthamarai et al., 2018).

Coordination Chemistry

- Manganese and Diiron Complexes : Studies on manganese(II) complexes of ligands derived from methyl[(2S)-oxolan-2-ylmethyl]amine and similar diiron(III) complexes as models for methane monooxygenases highlight the structural diversity and potential application of these compounds in mimicking natural enzymatic processes. These complexes have been characterized for their structures, magnetism, and catalytic properties, demonstrating their relevance in materials science and catalysis (Wu et al., 2004; Sankaralingam & Palaniandavar, 2014).

Surface Modification and Solubility Enhancement

- Polymer Surface Modification : The synthesis and characterization of polymers for surface modification, incorporating amine functionalities similar to methyl[(2S)-oxolan-2-ylmethyl]amine, have been explored to create coatings with specific adhesion properties. These polymers exhibit potential applications in biomedical engineering and material sciences (Pasquier et al., 2005).

安全和危害

属性

IUPAC Name |

N-methyl-1-[(2S)-oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDVVHGQMPPEI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl[(2S)-oxolan-2-ylmethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone](/img/structure/B1416591.png)

![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)

![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)

![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)

![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)

![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)

![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)